molecular formula C10H20F2N2O2 B15298144 tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate

tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate

Cat. No.: B15298144
M. Wt: 238.27 g/mol
InChI Key: OAQPLTFQPYNSRA-ZETCQYMHSA-N
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Description

tert-Butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a pentane backbone. This compound is often used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the desired amino and difluoropentan groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate can undergo various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of peptides and other biologically active compounds .

Biology: This compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its unique structure allows it to act as a probe in biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a valuable compound in drug discovery .

Industry: In the chemical industry, this compound is used as an intermediate in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the amino and difluoropentan groups allows it to form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The carbamate group can also undergo hydrolysis to release the active amine, which can further interact with biological targets .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate is unique due to the presence of the difluoropentan group, which imparts distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

Molecular Formula

C10H20F2N2O2

Molecular Weight

238.27 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-amino-5,5-difluoropentan-2-yl]carbamate

InChI

InChI=1S/C10H20F2N2O2/c1-10(2,3)16-9(15)14-7(6-13)4-5-8(11)12/h7-8H,4-6,13H2,1-3H3,(H,14,15)/t7-/m0/s1

InChI Key

OAQPLTFQPYNSRA-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(F)F)CN

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(F)F)CN

Origin of Product

United States

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